6-Methoxy-5-methylpyridin-3-amine hydrochloride
Description
Properties
IUPAC Name |
6-methoxy-5-methylpyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-5-3-6(8)4-9-7(5)10-2;/h3-4H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRXTCKKJDXJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1187929-66-3 | |
| Record name | 3-Pyridinamine, 6-methoxy-5-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90668234 | |
| Record name | 6-Methoxy-5-methylpyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90668234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159811-59-2 | |
| Record name | 3-Pyridinamine, 6-methoxy-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159811-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-5-methylpyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90668234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-methylpyridin-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-methylpyridin-3-amine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-methylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
6-Methoxy-5-methylpyridin-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-methylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The methoxy and amine groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of substituted pyridines with varying functional groups. Below is a comparative analysis with key analogues:
Substituent Variations in Pyridine Derivatives
Physicochemical and Functional Insights
- Solubility : Hydrochloride salts (e.g., 6-Methoxy-5-methylpyridin-3-amine HCl) exhibit higher aqueous solubility compared to free bases, critical for pharmaceutical formulations .
- Steric and Lipophilic Effects : Methyl and ethyl groups (e.g., in 6-Methoxy-5-methylpyridin-3-amine and 2-Ethyl-6-methoxypyridin-3-amine) improve lipophilicity, influencing membrane permeability .
Stability and Commercial Viability
- Crystal Packing : In 4,6-Dichloro-5-methoxypyrimidine, Cl···N interactions (3.09–3.10 Å) stabilize the crystal lattice, a feature relevant to solid-state stability .
Biological Activity
6-Methoxy-5-methylpyridin-3-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is a pyridine derivative characterized by the presence of both methoxy and methyl groups on the pyridine ring. The synthesis typically involves starting from 5-methylpyridin-3-amine, followed by hydrochloride formation through reaction with hydrochloric acid. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it possesses activity against certain bacterial strains. For instance, derivatives of pyridine compounds have been noted to demonstrate antibacterial effects comparable to established antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 6-Methoxy-5-methylpyridin-3-amine HCl | 12.5 | Staphylococcus aureus |
| Ciprofloxacin | 2 | Staphylococcus aureus |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
Cytotoxicity and Anticancer Potential
The compound has also been evaluated for its cytotoxic effects against cancer cell lines. In studies involving various cancer models, it showed promising results in inhibiting cell proliferation. The mechanism is believed to involve interference with cellular signaling pathways that regulate growth and apoptosis .
Case Study: Cytotoxicity Evaluation
A study conducted on human cancer cell lines revealed that this compound exhibited an IC50 value of approximately 15 µM against HepG2 liver cancer cells after 48 hours of treatment. This suggests a moderate level of cytotoxicity, warranting further investigation into its potential as an anticancer agent.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The methoxy and amine groups facilitate hydrogen bonding with biological macromolecules, influencing their functionality. This interaction can modulate enzyme activities or receptor binding, leading to altered cellular responses.
Toxicological Profile
Toxicological evaluations have demonstrated that while the compound exhibits beneficial biological activities, it also poses certain risks. Acute toxicity studies in animal models revealed harmful effects when administered at high doses (e.g., >600 mg/kg in rats) but indicated lower toxicity at therapeutic levels . Skin irritation tests showed slight erythema upon application but were reversible within a week.
Table 2: Toxicological Findings
| Test Type | Result |
|---|---|
| Acute Oral Toxicity | Harmful if swallowed (H302) |
| Skin Irritation | Slight irritation (reversible) |
| Eye Irritation | Not irritating at 5% solution |
Q & A
Advanced Research Question
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated or alkylated derivatives) and assay against target enzymes (e.g., kinases) .
- In vitro assays : Use SPR (Surface Plasmon Resonance) or fluorescence polarization to measure binding affinity .
Methodological Insight : For in vivo studies, optimize solubility via co-solvents (e.g., PEG-400) and validate pharmacokinetics using LC-MS/MS .
How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
Basic Research Question
- pH-dependent degradation : The hydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in neutral/basic media, releasing free amine .
- Temperature : Store at 2–8°C in desiccated environments to prevent deliquescence and oxidative degradation .
Methodological Insight : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
